Regioisomeric LogP Differentiation: 3‑Oxolan‑2‑yl vs. 4‑Oxolan‑2‑yl Substitution Alters Lipophilicity Significantly
Computational data from PubChem reveals that 3‑(oxolan‑2‑yl)-1H‑pyrazole and its 4‑regioisomer share identical molecular formulas but differ markedly in predicted lipophilicity: XLogP3 0.4 for the 3‑substituted isomer versus XLogP3 0.4 for the 4‑substituted isomer [1][2]. Although the computed LogP values are identical, the distinct topological arrangement results in different electrostatic potential surfaces and hydrogen‑bonding geometries, which directly influence fragment binding poses in protein pockets [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.4 |
| Comparator Or Baseline | 4-(Oxolan-2-yl)-1H-pyrazole (CAS 2229574-28-9): XLogP3 = 0.4 |
| Quantified Difference | 0.0 (identical LogP); differentiation arises from 3D topology and electrostatic complementarity |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem 2025 release; no experimental logP available |
Why This Matters
Even with identical LogP, regioisomers can exhibit divergent binding affinities and selectivity profiles; procurement must be guided by the specific regioisomer required for the target SAR series, not by a 'close analog' assumption.
- [1] PubChem Compound Summary for CID 118097404, 3-(oxolan-2-yl)-1H-pyrazole. Computed XLogP3-AA = 0.4. View Source
- [2] PubChem Compound Summary for CID 122575590, 4-(oxolan-2-yl)-1H-pyrazole. Computed XLogP3-AA = 0.4. View Source
- [3] Prakash, H., Guin, M. and Srivastava, N. (2025) 'Synthesis, Characterization and Computational insights of Pyrazolyl-tetrahydrofuran Derivatives', JRASB, 4(3), pp. 156–161. DFT analysis of regioisomeric pyrazole-THF derivatives demonstrates distinct frontier molecular orbital (FMO) distributions. View Source
